Product packaging for 3-(2-Bromo-benzyl)-piperazin-2-one(Cat. No.:)

3-(2-Bromo-benzyl)-piperazin-2-one

Cat. No.: B13678983
M. Wt: 269.14 g/mol
InChI Key: IWHNATQRGIBUMA-UHFFFAOYSA-N
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Description

3-(2-Bromo-benzyl)-piperazin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2O B13678983 3-(2-Bromo-benzyl)-piperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)

InChI Key

IWHNATQRGIBUMA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2Br

Origin of Product

United States

The Significance of the Piperazin 2 One Scaffold in Organic Synthesis and Chemical Biology

The piperazin-2-one (B30754) core is a six-membered ring containing two nitrogen atoms and a ketone group. This structural motif is recognized as a "privileged scaffold" in drug discovery, meaning it is a versatile framework capable of interacting with a diverse range of biological targets. nih.govresearchgate.net

The significance of the piperazin-2-one scaffold can be attributed to several key features:

Structural Versatility: The two nitrogen atoms in the piperazine (B1678402) ring offer multiple points for chemical modification. nih.gov This allows for the introduction of various substituents, enabling the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for its pharmacokinetic profile. nih.govresearchgate.net

Biological Activity: Piperazine and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. researchgate.netnih.gov The piperazin-2-one structure, as a specific class of piperazine derivatives, is being actively investigated for its potential therapeutic applications. nih.govontosight.ai

Synthetic Accessibility: The synthesis of piperazin-2-one derivatives can be achieved through various established organic chemistry reactions, making them readily accessible for further research and development. nih.gov

The inherent properties of the piperazin-2-one scaffold make it a valuable building block in the design of new bioactive molecules. Its ability to be readily functionalized allows chemists to create large libraries of compounds for screening against different diseases.

The Rationale for Investigating Brominated Benzyl Substituted Piperazin 2 Ones in Heterocyclic Chemistry

The specific structure of "3-(2-Bromo-benzyl)-piperazin-2-one" points to a deliberate design strategy aimed at exploring its potential as a novel chemical entity. The rationale for investigating this particular combination of a piperazin-2-one (B30754) core with a brominated benzyl (B1604629) substituent is rooted in established principles of medicinal chemistry.

The Role of the Benzyl Group:

The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, is a common substituent in drug molecules. Its introduction can influence a compound's properties in several ways:

Increased Lipophilicity: The aromatic nature of the benzyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Aromatic Interactions: The phenyl ring can participate in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can contribute to binding affinity.

The Significance of Bromine Substitution:

The presence of a bromine atom on the benzyl group is a key feature that medicinal chemists strategically employ. Halogen atoms, like bromine, can significantly alter a molecule's biological activity through several mechanisms:

Halogen Bonding: Bromine can act as a halogen bond donor, forming a specific type of non-covalent interaction with electron-rich atoms in a biological target. This can enhance binding affinity and selectivity.

Modulation of Metabolism: The introduction of a halogen can influence the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation.

Altered Electronic Properties: Bromine is an electron-withdrawing group, which can modify the electronic distribution of the benzyl ring and influence its interactions with target proteins.

The specific placement of the bromine atom at the 2-position (ortho position) of the benzyl ring is also a critical design element, as it can influence the conformational preferences of the molecule and its ability to fit into a specific binding pocket.

An Overview of General Research Trajectories for Novel Heterocyclic Compounds in Academic Settings

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comdeanfrancispress.comicj-e.org For this compound, the primary disconnection points are the amide bond within the piperazinone ring and the carbon-carbon bond connecting the benzyl (B1604629) group to the heterocyclic core.

A logical retrosynthetic approach would involve disconnecting the amide bond, leading to a linear amino acid derivative. This precursor would already contain the 2-bromobenzyl substituent at the alpha-position of an amino acid. Subsequent disconnection of the C-N bonds of the ethylenediamine (B42938) backbone would lead to a suitably protected amino acid and ethylenediamine as starting materials.

An alternative strategy involves disconnecting the C3-benzyl bond. This suggests a synthesis starting from a pre-formed piperazin-2-one (B30754) ring, which is then alkylated with a 2-bromobenzyl halide. This approach is advantageous if a general method for piperazin-2-one synthesis is available.

Approaches to Piperazin-2-one Core Synthesis

The synthesis of the piperazin-2-one scaffold is a well-explored area of organic chemistry, with numerous methods developed to access this privileged structure. thieme-connect.com These methodologies can be broadly categorized into cyclization reactions for lactam formation, reductive cyclization strategies, and asymmetric approaches for the synthesis of chiral piperazin-2-ones. acs.orgresearchgate.netmdpi.comrsc.org

Cyclization Reactions for Lactam Formation

The formation of the lactam ring is a key step in many piperazin-2-one syntheses. thieme-connect.com This is typically achieved through the intramolecular cyclization of a linear precursor containing both an amine and a carboxylic acid or ester functionality, appropriately positioned to form the six-membered ring.

One common method involves the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide or a related electrophile. The initial N-acylation is followed by an intramolecular nucleophilic substitution to close the ring. Another approach utilizes the condensation of an α-amino acid with an N-protected aminoethanol, followed by cyclization.

Recent advancements in cyclization reactions include metal-promoted cascade transformations. For instance, a one-pot process involving a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields, demonstrating the formation of three new bonds in a single operation. thieme-connect.com

Cyclization Strategy Precursors Key Features Reference
Intramolecular AmidationN-substituted ethylenediamine, α-haloacetyl halideStepwise acylation and cyclization researchgate.net
Condensation-Cyclizationα-amino acid, N-protected aminoethanolForms two new bonds in a sequential manner rsc.org
Cascade CyclizationChloro allenylamide, primary amine, aryl iodideOne-pot, three-bond formation thieme-connect.com

Reductive Cyclization Strategies

Reductive cyclization offers an alternative and efficient route to the piperazin-2-one core. nih.gov These methods often involve the cyclization of a precursor containing a reducible functional group, such as a nitrile or an oxime, which upon reduction, leads to the formation of the heterocyclic ring.

A notable example is the reductive cyclization of a cyanomethylamino pseudopeptide. researchgate.net In this approach, the cyano group is reduced to an amine, which then undergoes intramolecular cyclization with a suitably placed ester or carboxylic acid to form the piperazin-2-one. Another strategy involves the catalytic reductive cyclization of dioximes, which can be prepared from the double Michael addition of a primary amine to nitrosoalkenes. mdpi.com This method has been shown to produce 2,6-cis-disubstituted piperazines with high stereoselectivity. mdpi.com

A one-pot tandem reductive amination-transamidation-cyclization has also been developed, providing substituted piperazin-2-ones in good yields from various amino acid methyl esters. nih.gov

Asymmetric Synthesis and Chiral Induction Methods for Piperazin-2-ones

The development of asymmetric methods for the synthesis of chiral piperazin-2-ones is of significant importance, as many of their biological activities are dependent on a specific stereochemistry. rsc.orgnih.govrsc.orgprinceton.edu These methods include catalytic asymmetric hydrogenation and the use of chiral pool starting materials. rsc.orgnih.govrsc.orgprinceton.edu

Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. nih.govrsc.org In the context of piperazin-2-one synthesis, this strategy is often applied to the reduction of unsaturated precursors, such as tetrahydropyrazinones or pyrazin-2-ols. rsc.org

Palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group has been shown to be an effective method for accessing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, rhodium complexes with chiral phosphine (B1218219) ligands, such as (R)-BINAP, have been successfully employed in the asymmetric hydrogenation of tetrahydropyrazines to produce key chiral piperazine (B1678402) intermediates. princeton.edu Iridium and Palladium catalyzed hydrogenations of unsaturated piperazin-2-ones also represent a versatile strategy. acs.orgnih.gov

Catalyst System Substrate Product Selectivity Reference
Pd(OCOCF3)2 / (R)-TolBINAP5,6-disubstituted pyrazin-2-olsChiral piperazin-2-onesHigh ee and dr
[(R)-BINAP(COD)Rh]TfOTetrahydropyrazineChiral piperazine99% ee princeton.edu
Ir or Pd catalystsUnsaturated piperazin-2-onesChiral piperazin-2-onesGood to high stereoselectivity acs.orgnih.gov

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to construct chiral molecules. rsc.orgnih.govprinceton.edu This strategy has been widely applied to the synthesis of chiral piperazin-2-ones.

For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org The synthesis proceeds through a protected 2-oxopiperazine intermediate. Similarly, enantiopure piperazin-2-ones can be prepared from α-amino acids, which provide a straightforward entry to C3-substituted derivatives. The synthesis of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one from amino acid derivatives is another example of this approach. rsc.org

Chiral Auxiliary-Promoted Stereoselective Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recovered for reuse. wikipedia.org

In the context of synthesizing chiral 3-substituted piperazin-2-ones, chiral auxiliaries derived from amino acids have proven effective. One notable strategy involves using (R)-(−)-phenylglycinol as the chiral auxiliary. rsc.org This approach begins with the condensation of the auxiliary with a protected amino acid, such as N-Boc glycine, to form an amide. Subsequent chemical transformations, including reduction and cyclization, lead to a protected 2-oxopiperazine intermediate where the stereochemistry at a specific position is controlled by the auxiliary. rsc.org For the synthesis of a specific enantiomer of this compound, a plausible route would involve the alkylation of the enolate of such a chiral piperazinone precursor with 2-bromobenzyl bromide. The bulky phenylglycinol auxiliary would direct the incoming electrophile to the opposite face, thereby establishing the desired stereochemistry at the C-3 position. The final step would be the cleavage of the auxiliary to yield the enantiomerically enriched target compound.

Other auxiliaries, such as chiral oxazolidinones and camphorsultam, are also widely employed in asymmetric synthesis. wikipedia.org For instance, N-acyl oxazolidinones are renowned for their utility in stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters with high diastereoselectivity. wikipedia.org Similarly, 4(S)-Benzyl-1,3-thiazolidin-2-one has been introduced as a novel chiral auxiliary that provides high diastereoselectivity in aldol reactions through a non-chelated transition state. scielo.org.mx These established methodologies offer a robust toolkit for chemists to approach the asymmetric synthesis of complex molecules like this compound.

Introduction of the 2-Bromo-benzyl Moiety

The introduction of the 2-bromobenzyl group is a critical transformation in the synthesis of the target compound. This can be achieved through several strategic bond formations, primarily involving the alkylation of a pre-formed piperazin-2-one nucleus or the incorporation of the moiety before the cyclization to form the heterocyclic ring.

Alkylation and Arylation Reactions with Brominated Precursors

A direct and common method for installing the 2-bromobenzyl group is through the C-alkylation of a piperazin-2-one enolate with a suitable brominated precursor, typically 2-bromobenzyl bromide. This reaction involves the deprotonation of the α-carbon next to the carbonyl group of the piperazin-2-one ring using a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide in a classic SN2 reaction.

The efficiency and regioselectivity of this alkylation are highly dependent on the reaction conditions. The choice of base is crucial to ensure complete enolate formation while minimizing side reactions. Sterically hindered bases are often preferred. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF), which can solvate the counter-ion of the base and facilitate the nucleophilic attack. organic-chemistry.org

ParameterConditionRationaleSource
Precursor 2-Bromobenzyl bromideProvides the required 2-bromobenzyl moiety. mdpi.com
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Deprotonates the α-carbon to form the nucleophilic enolate. organic-chemistry.orgunisi.it
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF)Aprotic polar solvents that facilitate SN2 reactions. organic-chemistry.orgunisi.it
Temperature -10°C to Room TemperatureLower temperatures can improve selectivity and minimize side reactions. organic-chemistry.org

Functionalization of Pre-formed Piperazin-2-one Scaffolds

The functionalization of a pre-existing piperazin-2-one scaffold is a versatile strategy that allows for the late-stage introduction of the 2-bromobenzyl group. This modular approach is advantageous in creating libraries of related compounds for structure-activity relationship studies. The core reaction remains the C-3 alkylation of the piperazin-2-one enolate as described previously.

The synthesis often begins with a protected piperazin-2-one to prevent undesired reactions at the nitrogen atoms. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Following the deprotonation of the α-carbon, the scaffold is reacted with 2-bromobenzyl bromide. unisi.it Subsequent deprotection of the nitrogen atoms yields the final this compound. This method provides a convergent route to the target molecule, leveraging readily available piperazin-2-one starting materials.

Optimization of Reaction Parameters and Conditions

The success of synthesizing this compound with high yield and purity relies heavily on the careful optimization of various reaction parameters. Catalyst systems, solvents, and temperature play pivotal roles in controlling the reaction kinetics, thermodynamics, and selectivity.

Catalyst Systems and Ligand Design Considerations

Catalysis is fundamental to many modern synthetic methods for heterocyclic compounds. For the synthesis of chiral piperazin-2-ones, asymmetric catalysis offers a powerful alternative to chiral auxiliaries. Palladium-catalyzed asymmetric allylic alkylation reactions, for example, have been developed to produce highly enantioenriched α-tertiary and α-secondary piperazin-2-ones. caltech.edu These reactions utilize palladium catalysts, such as [Pd₂(pmdba)₃], in combination with chiral ligands like electron-deficient PHOX (phosphine-oxazoline) ligands. caltech.edu The design of the ligand is critical as it creates a chiral environment around the metal center, dictating the stereochemical outcome of the reaction.

In addition to palladium, other metal catalysts are employed in piperazine synthesis. Titanium and Zirconium catalysts have been used for the modular synthesis of asymmetrically substituted piperazines from amines and alkynes, which could be adapted for piperazinone synthesis. nih.gov For cyclization reactions, various transition metal catalysts, including those based on copper, nickel, and cobalt, have been explored to promote the intramolecular bond formations necessary to construct the piperazine ring. researchgate.netresearchgate.net

Catalyst SystemLigand TypeApplication in Piperazinone SynthesisSource
Palladium PHOX (Phosphine-oxazoline)Enantioselective synthesis of α-substituted piperazin-2-ones. caltech.edu
Titanium/Zirconium N/AModular synthesis of substituted piperazine scaffolds. nih.gov
Copper N/ACatalyzes coupling and cyclization reactions. researchgate.nettandfonline.com
Nickel/Cobalt Supported on SiO₂, ZeolitesCatalytic cyclocondensation to form piperazine rings. researchgate.net

Solvent Effects and Temperature Control in Piperazin-2-one Synthesis

The choice of solvent and the control of temperature are critical parameters that can profoundly influence the outcome of the synthesis of this compound. Solvents can affect reaction rates, selectivity, and even the reaction pathway. nih.gov For alkylation reactions, polar aprotic solvents like DMF or THF are generally preferred as they can stabilize charged intermediates without interfering with the nucleophile. organic-chemistry.orgunisi.it In some catalytic systems, the solvent choice can be more nuanced; for instance, the use of aqueous solvent blends with activating agents like 2-methyl piperazine has been explored for specific applications. nih.govacs.org

Temperature control is essential for managing reaction kinetics and selectivity. Many reactions, particularly those aiming for high stereoselectivity, are performed at low temperatures (e.g., -78°C to 0°C) to enhance the energy difference between competing diastereomeric transition states. shu.ac.uk Conversely, some cyclization or condensation reactions may require elevated temperatures to overcome activation energy barriers. researchgate.netnih.gov However, high temperatures can also lead to degradation of the piperazine ring or the formation of undesired byproducts. researchgate.net Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and maintaining high selectivity and product stability. For instance, in certain Ga-catalyzed reactions to form oxazolidinones, decreasing the temperature from 90°C to 60°C resulted in a significant improvement in both yield and selectivity. shu.ac.uk

ParameterEffect on SynthesisExampleSource
Solvent Influences reaction rate, selectivity, and solubility of reagents.DMF is effective for N-alkylation of triazoles; aqueous blends can enhance CO₂ absorption in related amine systems. organic-chemistry.orgnih.gov
Temperature Controls reaction kinetics and thermodynamic vs. kinetic product distribution.Lowering temperature from 90°C to 60°C improved yield and selectivity in a Ga-catalyzed cyclization. shu.ac.uk
Temperature High temperatures can lead to degradation.Thermal degradation of piperazine is observed at temperatures above 145°C. researchgate.net

Protecting Group Strategies in Multistep Syntheses

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. organic-chemistry.org They function as temporary masks for reactive functional groups, preventing them from participating in unwanted side reactions. libretexts.org The piperazin-2-one core contains two nitrogen atoms—one as part of an amide (lactam) and the other a secondary amine—which exhibit different reactivities. The secondary amine is particularly nucleophilic and requires protection during many synthetic transformations to ensure regioselectivity and prevent undesired reactions such as over-alkylation. organic-chemistry.org

The synthesis of monosubstituted piperazines and their derivatives often involves a multi-step procedure where a protecting group is first attached to one of the piperazine nitrogen atoms. nih.gov This allows the second nitrogen to react selectively. Following the desired transformation, the protecting group is removed to yield the final product. nih.gov

A common strategy for constructing the 3-substituted piperazin-2-one scaffold involves the cyclization of precursors such as N,N'-disubstituted ethylenediamines. nih.gov In such a route, one nitrogen of an ethylenediamine precursor would be protected with a group like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), while the other is available for reaction. This protected diamine can then be reacted with a suitable three-carbon unit to form the piperazinone ring. The protection of the N4 nitrogen is also critical during the introduction of the 2-bromobenzyl group at the C3 position, which is typically achieved via alkylation of the corresponding lactam enolate. Without protection, the N4-amine would compete for the alkylating agent.

Orthogonal Protection: A more advanced strategy, known as orthogonal protection, allows for the selective removal of one protecting group in the presence of others. wikipedia.org For instance, a molecule could feature a Boc group (acid-labile) and a Cbz group (removable by hydrogenolysis). organic-chemistry.orgwikipedia.org This strategy provides the flexibility to perform distinct chemical modifications at different sites of the molecule in a controlled, stepwise manner. For example, the N4-amine of the piperazinone ring could be protected with a Boc group, while another functional group elsewhere in a more complex precursor is protected with a group stable to acid but removable under different conditions.

The selection of an appropriate protecting group is governed by its stability under the planned reaction conditions and the ease of its removal in high yield during the deprotection step. organic-chemistry.org

Below is a table summarizing common amine protecting groups applicable to the synthesis of this compound.

Protecting GroupAbbreviationInstallation Reagent(s)Deprotection ConditionsStability Profile
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acids (e.g., TFA, HCl) wikipedia.orgStable to base, hydrogenolysis, and mild nucleophiles.
CarbobenzyloxyCbz, ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C) wikipedia.orgorganic-chemistry.orgStable to acidic and basic conditions.
BenzylBnBenzyl bromide (BnBr) with a base fiveable.meCatalytic hydrogenolysis (H₂, Pd/C) organic-chemistry.orgRobust and stable to a wide range of conditions except reduction.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF) wikipedia.orgStable to acid and hydrogenolysis.

Considerations for Reaction Efficiency and Yield Optimization

Key Optimization Parameters:

Temperature: Reaction temperature is a critical variable. While higher temperatures can increase reaction rates, they can also lead to the formation of byproducts or decomposition of thermally sensitive compounds. nih.gov Conversely, some reactions require cryogenic temperatures to enhance selectivity. For instance, the formation of a kinetic enolate prior to alkylation is often performed at low temperatures (e.g., -78 °C) to prevent unwanted side reactions. The optimal temperature for a given reaction must be determined empirically. nih.gov

Catalysts: The choice and loading of a catalyst can dramatically influence reaction outcomes. In steps involving C-N bond formation, palladium-based catalysts are often employed. organic-chemistry.org For deprotection via hydrogenolysis, catalysts like Palladium on carbon (Pd/C) are standard, but the catalyst activity and loading must be optimized to ensure complete conversion without affecting other reducible groups, such as the bromo-substituent on the benzyl ring. organic-chemistry.org In some cases, alternative methods like transfer hydrogenation may offer better selectivity. organic-chemistry.org

Solvent and Reagent Stoichiometry: The solvent can affect reaction rates, selectivity, and solubility of reactants. The stoichiometry, or the molar ratio of reactants, must be precisely controlled. For example, in an alkylation step, using a slight excess of the alkylating agent (2-bromobenzyl bromide) might ensure full conversion of the piperazinone substrate, but a large excess could lead to undesired side products. The use of an appropriate base and its stoichiometry is also crucial for efficient enolate formation without causing decomposition.

Purification Methods: Optimizing reaction conditions to minimize byproduct formation simplifies the purification process. A cleaner reaction mixture may allow for purification by simple crystallization or precipitation, which is more scalable and cost-effective than chromatographic methods. google.comorgsyn.org

The following interactive table illustrates hypothetical optimization data for a key alkylation step, demonstrating how changing reaction parameters can influence the yield of the desired product.

EntryBaseTemperature (°C)Reaction Time (h)Yield (%)
1NaH251245
2LDA-78 to 0478
3KHMDS-78 to 0485
4KHMDS0265

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

The confirmation of the molecular skeleton of this compound relies on the detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The expected chemical shifts (δ) are influenced by the electronic environments of each nucleus, including the electronegative bromine atom, the aromatic ring, and the amide functionality within the piperazinone ring.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the piperazinone ring. The aromatic region would likely display a complex pattern due to the ortho-substitution. The protons on the piperazinone ring would show chemical shifts characteristic of their position relative to the nitrogen atoms and the carbonyl group. A predicted ¹H NMR data table is shown below.

Interactive Data Table: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (4H) 7.10 - 7.60 m - 4H
NH (ring) 6.0 - 6.5 br s - 1H
C3-H 3.65 - 3.80 m - 1H
Benzyl-CH₂ 3.10 - 3.40 m - 2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to be the most downfield signal. The carbon atom attached to the bromine (C-Br) would also have a characteristic chemical shift. Standard chemical shift correlation tables suggest that sp² hybridized carbons of the aromatic ring absorb in the 110-140 ppm range, while sp³ hybridized carbons of the piperazinone and benzyl groups appear between 30-60 ppm libretexts.org.

Interactive Data Table: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

Carbon Label Predicted Chemical Shift (δ, ppm)
C=O (C2) ~168
Ar-C (quat, C-Br) ~122
Ar-C (quat) ~138
Ar-CH (4C) 127 - 133
C3 ~58
Benzyl-CH₂ ~38
Piperazine-C5 ~45

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the protons within the piperazinone ring (e.g., C5-H₂ with C6-H₂) and the coupling between the benzylic protons and the methine proton at C3. ymdb.canist.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. rsc.org This would definitively assign the proton signals to their respective carbon atoms outlined in the tables above, for instance, linking the benzylic CH₂ proton signals to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule. rsc.orgbiosynth.com The key HMBC correlation for confirming the structure would be from the benzylic protons (H₂-C-Ar) to the C3 carbon of the piperazinone ring and the C1' and C2' carbons of the aromatic ring. Furthermore, the C3 proton would show a correlation to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximities, which helps in determining the stereochemistry and preferred conformation. For instance, a NOESY correlation between the benzylic protons and the C3 proton would confirm their spatial closeness.

Dynamic NMR Studies for Conformational Dynamics of Piperazine Derivatives

Piperazine and its derivatives, including piperazin-2-ones, are not static structures. They undergo conformational changes in solution, primarily through two processes: the chair-to-chair ring inversion of the heterocyclic ring and the restricted rotation around the amide C-N bond. bldpharm.comnp-mrd.orgrsc.org

These dynamic processes can be studied using variable-temperature (VT) NMR spectroscopy. At low temperatures, these motions are slow on the NMR timescale, leading to separate signals for protons in different conformational environments (e.g., axial and equatorial). As the temperature increases, the rate of exchange increases, causing the peaks to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. rsc.org By analyzing the coalescence temperature (Tc), it is possible to calculate the free energy of activation (ΔG‡) for both the ring inversion and the amide bond rotation, providing quantitative insight into the conformational flexibility of the molecule. rsc.org For N-acylated piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. np-mrd.org

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₃BrN₂O), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. rsc.org This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, which would be of nearly equal intensity.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Formula Isotope Composition Calculated m/z (Exact Mass)
[C₁₁H₁₄⁷⁹BrN₂O]⁺ ([M+H]⁺) ¹²C₁₁, ¹H₁₄, ⁷⁹Br₁, ¹⁴N₂, ¹⁶O₁ 269.0344

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a fingerprint that helps to elucidate the molecular structure. The most probable fragmentation pathways for this compound would involve the cleavage of the weakest bonds.

A primary fragmentation would be the benzylic cleavage, resulting in the loss of a bromobenzyl radical or the formation of a stable bromobenzyl cation (tropylium ion).

Formation of the 2-bromotropylium ion: A characteristic peak would be expected at m/z 169/171, corresponding to the [C₇H₆Br]⁺ fragment.

Loss of the bromobenzyl group: Cleavage of the bond between the benzyl group and the piperazinone ring would lead to a fragment corresponding to the protonated piperazin-2-one core.

Fragmentation of the piperazinone ring: Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation pathway for such structures. nist.gov Further breakdown of the piperazine ring would also occur. chemicalbook.com

By analyzing these characteristic fragments, the connectivity between the 2-bromobenzyl moiety and the piperazin-2-one ring can be unequivocally confirmed.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular structure of a compound by probing the vibrations of its chemical bonds. For this compound, these methods are essential for confirming the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations at specific frequencies corresponding to its functional groups. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its molecular architecture.

The primary absorptions anticipated for this structure include:

N-H Stretching: The secondary amine and amide groups within the piperazin-2-one ring will show N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the bromobenzyl group is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and the benzylic methylene group will appear just below 3000 cm⁻¹. scispace.com

Amide C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the cyclic amide (lactam) is a key feature, typically found in the range of 1650-1680 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ region. scispace.com

C-N Stretching: Vibrations for the C-N bonds in the piperazine ring are expected in the 1100-1300 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond of the 2-bromobenzyl moiety will produce a characteristic absorption in the fingerprint region, typically between 500 and 650 cm⁻¹.

Table 1: Representative FT-IR Data for a Substituted Piperazine Derivative (Data below is for a related class of compounds and serves as an illustrative example)

Wave Number (cm⁻¹)IntensityAssignment
~3250MediumN-H Stretch (Amide/Amine)
~3060WeakAromatic C-H Stretch
~2930, 2850MediumAliphatic C-H Stretch
~1670StrongAmide C=O Stretch (Lactam)
~1590, 1470Medium-WeakAromatic C=C Stretch
~1280MediumC-N Stretch
~750StrongC-H Bend (ortho-disubstituted ring)
~600MediumC-Br Stretch

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric functional groups. For this compound, Raman spectroscopy would be effective in characterizing the C-C backbone of the aromatic ring and the piperazine ring structure.

Expected Raman signals include:

Ring Breathing Modes: The benzene and piperazine rings will exhibit characteristic "breathing" vibrations, which are often strong in Raman spectra. For piperazine, a ring breathing vibration has been observed near 978 cm⁻¹. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible, typically in the 2800-3100 cm⁻¹ range. scispace.com

Symmetric Vibrations: The symmetric vibrations of the CH₂ groups in the piperazine ring are Raman active.

Studies on piperazine itself show that its conformational state (equatorial-equatorial vs. equatorial-axial) can be probed using Raman spectroscopy, as the relative abundance of conformers is sensitive to the surrounding environment (e.g., solid-state vs. solution). researchgate.net In the solid state, the more symmetric equatorial-equatorial conformation often predominates. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The primary chromophore in this compound is the 2-bromobenzyl group.

The benzene ring gives rise to characteristic absorptions in the UV region. Typically, substituted benzenes show a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. The presence of the bromine atom and the alkyl substituent (the piperazinone moiety) on the benzene ring will cause a bathochromic (red) shift in these absorption maxima (λ_max). The amide carbonyl group also has a weak n→π* transition, which may be observed or masked by the stronger absorptions of the aromatic ring.

Table 2: Expected UV-Vis Absorption Data for this compound

Expected λ_max (nm)Transition TypeChromophore
~210-220π → π* (E-band)2-Bromobenzyl group
~260-270π → π* (B-band)2-Bromobenzyl group

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful crystallographic analysis of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the molecule.

Based on studies of similar piperazine and piperidinone structures, the following features would be expected: researchgate.net

Piperazinone Ring Conformation: The six-membered piperazin-2-one ring is expected to adopt a non-planar conformation, most likely a distorted chair or boat form, to minimize steric strain. Studies on related compounds like N-(2-aminoethyl)piperazinium trinitrate show a chair conformation for the piperazine ring. researchgate.net

Substituent Orientation: The 2-bromobenzyl group at the C3 position would likely adopt an equatorial or pseudo-equatorial orientation to reduce steric hindrance with the rest of the ring.

Intermolecular Interactions: In the crystal lattice, molecules would be held together by intermolecular forces, most notably hydrogen bonds involving the N-H groups of the piperazine ring and potentially the amide carbonyl oxygen.

Table 3: Hypothetical Crystallographic Data Based on Related Piperazine Derivatives

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Piperazine Ring ConformationChair
Substituent PositionEquatorial

Chiral Analysis Methods for Enantiomeric Purity

The C3 carbon of the piperazin-2-one ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Chiral analysis is crucial for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The separation strategy involves:

Chiral Stationary Phase (CSP): A variety of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel®) being highly effective for a broad range of racemic compounds, including amines and amides. mdpi.commdpi.com These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Mobile Phase: The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. unl.pt

Detection: A UV detector is commonly used, set to a wavelength where the chromophore of the molecule absorbs strongly (e.g., ~265 nm).

Successful chiral HPLC method development would allow for the accurate quantification of the enantiomeric excess (% ee), which is a critical parameter in asymmetric synthesis and pharmaceutical applications.

Table 4: Typical Chiral HPLC Method Parameters for Piperazine-like Compounds

ParameterDescription
Column Chiralpak® AD-H or Chiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detector UV at ~265 nm
Result Two separate peaks for the R and S enantiomers

Optical Rotation Measurements for Chiral Compounds

The specific rotation of a chiral compound is a fundamental physical property used to characterize its enantiomers. The measurement of optical activity provides critical information regarding the stereochemistry of a molecule, indicating the presence of a non-superimposable mirror image and the direction in which it rotates plane-polarized light. For the compound this compound, the presence of a stereocenter at the C3 position of the piperazin-2-one ring gives rise to two enantiomeric forms: (R)-3-(2-bromo-benzyl)-piperazin-2-one and (S)-3-(2-bromo-benzyl)-piperazin-2-one.

The determination of the optical rotation is performed using a polarimeter. This instrument passes monochromatic light, typically from a sodium lamp (D-line, 589 nm), through a polarizing filter. This plane-polarized light is then passed through a sample cell containing a solution of the chiral compound. The enantiomers will rotate the plane of this light in equal but opposite directions. The dextrorotatory enantiomer, designated as (+), rotates the plane of light to the right (clockwise), while the levorotatory enantiomer, designated as (-), rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation.

The specific rotation, denoted as [α], is a standardized value calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light used.

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).

It is crucial to report the solvent, concentration, and temperature used for the measurement, as these factors can significantly influence the observed rotation.

Hypothetical Optical Rotation Data for Enantiomers of a Chiral Piperazinone Derivative

EnantiomerSpecific Rotation [α]D20Concentration (c)Solvent
(R)-enantiomer---
(S)-enantiomer---

Note: Specific experimental values for this compound are not available in the cited literature. The table above serves as a template for how such data would be presented.

The determination of the absolute configuration (R or S) of each enantiomer would typically be achieved through methods such as X-ray crystallography of a single crystal of one of the enantiomers or by chemical correlation to a compound of known stereochemistry. The sign of the optical rotation (+ or -) does not directly correlate with the R/S designation.

Computational and Theoretical Investigations of 3 2 Bromo Benzyl Piperazin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(2-bromo-benzyl)-piperazin-2-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating key geometric parameters.

A hypothetical data table for the optimized geometry of this compound, as would be generated by DFT calculations, is presented below.

ParameterValue
C-C (aromatic) bond lengths~1.39 Å
C-Br bond length~1.90 Å
C-N (piperazinone ring) bond lengths~1.46 Å
C=O (amide) bond length~1.23 Å
C-H bond lengths~1.09 Å
C-N-C bond angle (piperazinone ring)~115°
N-C-C bond angle (piperazinone ring)~110°
C-C-Br bond angle (aromatic ring)~120°

Conformational Analysis and Identification of Energy Minima

The flexibility of the piperazinone ring and the rotation around the single bonds connecting the benzyl (B1604629) group allow this compound to exist in various spatial arrangements or conformations. Conformational analysis would systematically explore these different conformations to identify the most stable ones, which correspond to energy minima on the potential energy surface. This analysis is crucial for understanding how the molecule might behave and interact in different environments.

Prediction of Vibrational Frequencies and Electronic Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These predicted spectra can be used to identify the characteristic vibrational modes of the molecule's functional groups. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

Molecular Dynamics Simulations for Characterizing Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motions and conformational changes. An MD simulation of this compound in a simulated solvent environment would reveal its dynamic behavior, including the flexibility of the piperazinone ring and the rotational freedom of the benzyl group. This would offer a more realistic picture of the molecule's stability and conformational preferences than static quantum chemical calculations alone.

Reactivity and Selectivity Prediction through Frontier Molecular Orbital Theory and Fukui Functions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's reactivity. For this compound, the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites prone to nucleophilic attack. Fukui functions would provide a more detailed, atom-specific map of reactivity within the molecule.

A hypothetical table of FMO properties for this compound is shown below.

PropertyValue (hypothetical)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap5.3 eV

Molecular Docking Studies for Investigating Potential Molecular Recognition and Binding Modes with Hypothetical Macromolecular Structures

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a strictly theoretical study, this compound could be docked into the active site of a hypothetical protein to explore potential binding modes. This would involve analyzing the types of interactions, such as hydrogen bonds and hydrophobic interactions, that could stabilize a potential complex. It is important to emphasize that such studies would be purely theoretical and would not provide any information on biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Parameter Correlation

Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone in computational chemistry and drug design. These methodologies are mathematical models that aim to correlate the structural or property descriptors of a series of compounds with their biological activities. For piperazine-based compounds, including the conceptual analysis of this compound, QSAR provides a framework for understanding how specific structural modifications influence a molecule's behavior. The focus here is on the methodologies for correlating structural parameters, rather than predicting specific biological activities.

The development of a QSAR model is a systematic process that involves several key stages: the selection of a dataset of molecules with their known activities, the calculation of molecular descriptors, the development of a mathematical equation linking the descriptors to the activity, and rigorous statistical validation. unicamp.br

Two-dimensional QSAR (2D-QSAR) models are the classical approach, correlating biological activity with physicochemical properties and topological indices. These models are computationally less intensive and are valuable for understanding the global properties of molecules.

Hansch Analysis: This is a seminal QSAR method that describes structure-activity relationships using a combination of electronic, steric, and hydrophobic parameters. uniroma1.itslideshare.net The general form of a Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Es + ... + kₙ

Where C is the concentration required to produce a specific biological effect, P is the partition coefficient (a measure of hydrophobicity), σ represents the electronic effects of substituents (Hammett constant), and Es is a measure of steric effects (Taft's steric parameter). For a compound like this compound, Hansch analysis could be used to understand how variations in the bromo-benzyl moiety or substitutions on the piperazinone ring affect its properties.

Activity = Σ(Group Contributions) + Constant

In the context of piperazine (B1678402) derivatives, this method is useful for quantifying the contribution of different substituents at various positions on the piperazine or benzyl rings. nih.gov However, a significant number of analogs are required to ensure the statistical validity of the model.

Molecular Connectivity Indices (MCI): These topological descriptors encode information about the size, shape, and degree of branching of a molecule. They are calculated from the 2D representation of the molecule and are often used in QSAR studies of heterocyclic compounds.

A study on aryl alkanol piperazine derivatives utilized 2D-QSAR models to identify key descriptors influencing their activity. nih.gov The models were developed using a genetic function approximation (GFA), highlighting the importance of descriptors such as atom-type counts (Atype_C_6), dipole moment (Dipole-mag), and electrotopological state indices (S_sssCH). nih.gov

Table 1: Common 2D Descriptors in QSAR Studies of Piperazine Derivatives

Descriptor TypeSpecific Descriptor ExamplesDescription
Electronic HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Dipole momentDescribe the electronic properties and reactivity of the molecule.
Steric Molar Refractivity (MR), Taft's Steric Parameter (Es), Verloop Steric ParametersQuantify the size and shape of the molecule or its substituents. ijpsr.com
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the compound, affecting its absorption and distribution.
Topological Kier & Hall Connectivity Indices (Chi indices), Wiener Index, Balaban IndexNumerical values that represent the topology of the chemical structure. ijpsr.com
Constitutional Molecular Weight, Number of H-bond donors/acceptorsSimple counts of atoms, bonds, and functional groups.

Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional structures of molecules and their interaction fields. These methods are particularly useful for understanding the spatial requirements for ligand-receptor interactions. A crucial first step in 3D-QSAR is the conformational alignment of the molecules in the dataset. youtube.com

Comparative Molecular Field Analysis (CoMFA): CoMFA is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic interaction fields. nih.govslideshare.net The molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point. The resulting fields are then analyzed using partial least squares (PLS) statistics to generate a QSAR model. For piperazine derivatives, CoMFA can produce contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netnih.gov This provides a more comprehensive description of the molecular interactions. Studies on thieno-pyrimidine derivatives with piperazine moieties have successfully used CoMSIA to elucidate the structural requirements for their inhibitory activities. nih.gov

Table 2: Comparison of 3D-QSAR Methodologies

MethodologyInteraction FieldsAdvantages
CoMFA Steric (Lennard-Jones potential), Electrostatic (Coulombic potential)Provides intuitive 3D contour maps for structure-based design. unicamp.br
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond AcceptorOffers a more detailed analysis of intermolecular interactions; less sensitive to alignment variations than CoMFA. nih.gov

The statistical robustness of both 2D and 3D-QSAR models is assessed using various parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. nih.gov A high q² value (typically > 0.5) is indicative of a model with good predictive power. nih.gov

For a hypothetical QSAR study on a series of 3-(substituted-benzyl)-piperazin-2-one analogs, these methodologies would be invaluable. For instance, by varying the substituent on the benzyl ring (e.g., changing the position or nature of the bromo group), one could develop a QSAR model to understand the influence of electronic and steric factors on a particular property. Similarly, modifications to the piperazinone ring could be explored to determine the impact on properties such as solubility or receptor binding affinity.

Chemical Reactivity and Derivatization Studies of 3 2 Bromo Benzyl Piperazin 2 One

Reactions at the Piperazin-2-one (B30754) Ring System

The piperazin-2-one core offers multiple avenues for chemical modification, including reactions at the nitrogen atoms and the carbonyl group, as well as ring-opening and rearrangement pathways.

The secondary amine nitrogen (N-4) of the piperazin-2-one ring is a primary site for functionalization. It can readily undergo N-alkylation and N-acylation reactions.

N-alkylation involves the introduction of an alkyl group onto the N-4 nitrogen. This is typically achieved by reacting the piperazinone with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction's efficiency. Similarly, N-benzylation can be accomplished using benzyl (B1604629) halides. For instance, the alkylation of piperazine (B1678402) derivatives has been reported using various alkyl and benzyl halides with bases like potassium carbonate. nih.gov Asymmetric allylic alkylation of N-protected piperazin-2-ones has also been demonstrated using palladium catalysis, offering a route to chiral piperazinones. nih.govcaltech.edunih.govnih.gov

N-acylation introduces an acyl group to the N-4 nitrogen, forming a diacylated piperazine derivative. This reaction is typically performed using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid generated.

Reaction TypeReagentsTypical ConditionsExpected Product
N-AlkylationAlkyl halide (e.g., CH₃I, Benzyl Bromide)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN)4-Alkyl-3-(2-bromo-benzyl)-piperazin-2-one
N-AcylationAcyl chloride (e.g., Acetyl chloride)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)4-Acyl-3-(2-bromo-benzyl)-piperazin-2-one

The amide carbonyl group is another key site for transformations. Its reactivity is generally lower than that of a ketone, but it can undergo reduction and derivatization under specific conditions.

Reduction of the amide carbonyl can lead to different products depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which in this case would lead to the formation of a substituted piperazine. nih.gov This transformation is a common strategy for converting piperazinones to the corresponding piperazines. libretexts.orgwikipedia.org

Derivatization of the carbonyl group itself is less common for amides compared to ketones. However, reactions that involve the enolate or related species are possible. For example, reactions with phosphorus reagents can lead to the formation of bisphosphonates. nih.gov

Reaction TypeReagentsTypical ConditionsExpected Product
Carbonyl ReductionLithium aluminum hydride (LiAlH₄)Anhydrous solvent (e.g., THF, Diethyl ether), followed by aqueous workup(2-Bromo-benzyl)-piperazine

The piperazin-2-one ring can undergo cleavage or rearrangement under certain conditions, leading to structurally diverse products.

Ring-opening can be initiated by nucleophilic attack, particularly under harsh conditions or with specific reagents that promote the cleavage of the amide bond. Hydrolysis under acidic or basic conditions would lead to the corresponding ethylenediamine (B42938) derivative.

Rearrangement reactions are powerful tools for generating molecular diversity from a common scaffold. bohrium.comtandfonline.comeurekaselect.com Various named rearrangements, such as the Stevens and Mumm rearrangements, have been utilized in the synthesis and modification of piperazine and its derivatives. eurekaselect.comresearchgate.net For example, the Stevens rearrangement involves the formation and subsequent rearrangement of an ammonium (B1175870) ylide, which could potentially be generated from the N-4 position of the piperazinone ring. researchgate.net

Transformations Involving the 2-Bromo-benzyl Moiety

The 2-bromo-benzyl group is a versatile handle for a wide range of chemical modifications, primarily through reactions involving the bromine atom on the aromatic ring.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can occur under specific conditions, especially if the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the case of 3-(2-bromo-benzyl)-piperazin-2-one, direct nucleophilic aromatic substitution (SNAAr) on the brominated ring would likely require harsh conditions (high temperature and pressure) or the presence of a strong nucleophile.

A more plausible pathway for substitution at the benzylic position is through a nucleophilic substitution reaction (SN1 or SN2 mechanism) if the bromide were on the methylene (B1212753) carbon. However, with the bromine on the aromatic ring, direct displacement is less likely. Fluorine substitution on α-carbonyl benzyl bromides has been reported using reagents like triethylamine tris(hydrogen fluoride). nii.ac.jpresearchgate.netnih.gov

The bromine atom on the benzyl group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgyoutube.com This method is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the benzyl group. The selective coupling at the C(sp²)-Br bond over a potential C(sp³)-Cl bond in a related system highlights the feasibility of this transformation. nih.gov The use of potassium aryltrifluoroborates with benzyl halides is also an effective method. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orgwikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of a vinyl group at the 2-position of the benzyl ring, which can be a precursor for further synthetic manipulations.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This method provides a direct route to arylalkynes, introducing an ethynyl-based substituent onto the benzyl moiety. The reaction conditions can be mild, and copper-free versions have also been developed. nih.govacs.org

Reaction TypeCoupling PartnerCatalyst System (Typical)Base (Typical)Expected Product
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂, PPh₃K₂CO₃, Cs₂CO₃3-(2-Aryl-benzyl)-piperazin-2-one
Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PPh₃Triethylamine3-(2-Vinyl-benzyl)-piperazin-2-one
Sonogashira CouplingTerminal alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuITriethylamine3-(2-Alkynyl-benzyl)-piperazin-2-one

Reduction of the Carbon-Bromine Bond

The presence of a carbon-bromine bond on the aromatic ring of this compound offers a handle for either removal (hydrodehalogenation) or further functionalization. The selective reduction of this bond to a carbon-hydrogen bond, yielding 3-benzyl-piperazin-2-one, is a key transformation that can be achieved while preserving the lactam and secondary amine functionalities within the piperazinone core.

Catalytic hydrogenation is a primary method for this transformation. Aryl bromides are readily reduced under these conditions, often with high chemoselectivity. organic-chemistry.org The reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org The conditions can be tuned to be mild, ensuring that other potentially reducible groups, such as the amide carbonyl, remain intact. organic-chemistry.orgmasterorganicchemistry.com For instance, bromides can be selectively reduced in the presence of various functional groups like ketones, carboxylic acids, and even nitro groups under neutral conditions. organic-chemistry.org

Alternative methods for the reductive dehalogenation of aryl bromides include the use of hydride sources. While powerful reagents like lithium aluminum hydride (LiAlH₄) would likely reduce the lactam carbonyl as well, milder reagents can offer greater chemoselectivity. libretexts.orgharvard.edu For example, sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst like cuprous chloride (CuCl) has been shown to selectively reduce aryl halides. acs.org Furthermore, environmentally friendly methods using micellar nanoreactors in water with a palladium catalyst and a mild hydride source like NaBH₄ have been developed for the facile debromination of functionalized aromatic compounds. nih.gov

The choice of reduction method depends on the desired outcome and the presence of other functional groups in the molecule. For simple hydrodehalogenation of this compound, catalytic hydrogenation offers a clean and efficient route.

Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Bromides

Reagent SystemCatalystSolventTemperatureKey Features
H₂10% Pd/CAlcohols (e.g., MeOH, EtOH)Room TemperatureHigh chemoselectivity; bromide reduced faster than chloride. organic-chemistry.org
NaBH₄CuClMethanolNot specifiedSelective for aryl halides and α,β-unsaturated esters. acs.org
NaBH₄Pd[P(t-Bu)₃]₂Water with surfactant40 °C"Green" chemistry approach; mild and functional group tolerant. nih.gov

Regioselectivity and Stereochemical Control in Derivatization Processes

The derivatization of this compound presents significant challenges in terms of regioselectivity and stereocontrol. The molecule possesses multiple reactive sites: the two nitrogen atoms of the piperazine ring (N1 and N4), the carbon atom bearing the bromobenzyl group (C3), the α-carbons to the nitrogens, and the reactive carbon-bromine bond itself.

Regioselectivity: The piperazin-2-one core contains two distinct nitrogen atoms. The N1 nitrogen is part of the amide linkage (lactam), while the N4 nitrogen is a secondary amine. These two nitrogens exhibit different nucleophilicities, which can be exploited for regioselective functionalization. Generally, the secondary amine at N4 is more nucleophilic and will preferentially react with electrophiles such as alkyl halides or acyl chlorides under standard conditions. However, the N1 nitrogen can also be functionalized, often requiring stronger bases or different reaction conditions. For example, N-arylation reactions, often catalyzed by copper or palladium complexes, can be directed to either nitrogen depending on the specific ligand and reaction setup. organic-chemistry.org The presence of the bulky 3-substituent may also influence the relative accessibility of the two nitrogen atoms to incoming electrophiles.

Stereochemical Control: The C3 carbon of the piperazin-2-one ring is a stereocenter. Syntheses starting from chiral amino acids can produce enantiomerically pure 3-substituted piperazinones. Subsequent reactions must be carefully controlled to avoid racemization. Derivatization at the α-carbon positions (C5 and C6) is another challenge. Direct C-H functionalization of piperazines is a growing field, often employing photoredox catalysis or transition-metal-catalyzed reactions. beilstein-journals.org Achieving stereocontrol in these reactions is difficult due to the conformational flexibility of the piperazine ring and potential side reactions. beilstein-journals.org However, strategies using chiral auxiliaries or catalysts are being developed to control the stereochemical outcome of α-functionalizations. beilstein-journals.org For instance, palladium-catalyzed cyclization reactions have been shown to produce highly substituted piperazines with excellent regio- and stereochemical control. researchgate.net

Synthetic Utility as a Building Block for More Complex Organic Molecules

This compound is a valuable synthon, or building block, for the construction of more elaborate molecular architectures, particularly those with applications in medicinal chemistry. nih.govresearchgate.net The piperazine scaffold itself is a key component in numerous FDA-approved drugs. beilstein-journals.orgnih.gov

The true synthetic power of this building block lies in the orthogonal reactivity of its functional groups. The secondary amine at N4 can be readily functionalized through alkylation, acylation, or arylation to introduce diverse substituents. This is a common strategy in drug design to modulate properties like solubility, bioavailability, and target affinity. nih.govnih.gov

Simultaneously, the 2-bromobenzyl group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for this purpose. nih.govnih.govyoutube.com By reacting the aryl bromide with various partners (boronic acids, alkenes, alkynes, amines, etc.), a vast array of complex structures can be assembled. For example, a Suzuki coupling could be used to link the benzyl group to another aromatic or heteroaromatic ring, a common motif in pharmacologically active compounds.

Furthermore, the piperazinone core can be used as a template for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, potentially involving the N4 nitrogen and a functional group introduced via the bromobenzyl moiety, can lead to the formation of polycyclic structures. researchgate.netnih.gov This approach allows for the rapid construction of novel, three-dimensional molecular frameworks that are of great interest in drug discovery. nih.gov The inherent structural features of this compound make it an ideal starting point for creating libraries of compounds for high-throughput screening and the development of new therapeutic agents. thieme-connect.comnih.gov

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagent/CatalystFunctional Group TargetedPotential Product Class
N-AlkylationAlkyl Halide, BaseN4-AmineN-Alkyl piperazinones
N-AcylationAcyl Chloride, BaseN4-AmineN-Acyl piperazinones
Suzuki CouplingArylboronic acid, Pd catalystC-Br BondBiaryl-substituted piperazinones
Buchwald-Hartwig AminationAmine, Pd catalystC-Br BondAmino-benzyl-piperazinones
Intramolecular CyclizationBase or Metal CatalystMultipleFused heterocyclic systems

Structure Activity Relationship Sar Principles and Molecular Design

Influence of the Piperazin-2-one (B30754) Core on Molecular Recognition Properties

The piperazin-2-one moiety serves as a foundational scaffold, presenting appended substituents in a defined three-dimensional space. This heterocyclic core is a "privileged structure" in drug discovery, valued for its favorable physicochemical properties and its capacity for specific molecular interactions. nih.gov The core itself contains key features for molecular recognition: the lactam (a cyclic amide) and a secondary amine.

Hydrogen Bonding: The amide group within the ring contains a carbonyl oxygen, which can act as a hydrogen bond acceptor, and an N-H group, which can act as a hydrogen bond donor. The second nitrogen atom (N4) can also function as a hydrogen bond acceptor. These sites are crucial for anchoring the molecule within a receptor's binding pocket through specific hydrogen bond networks. nih.gov

Rigid Scaffold: The cyclic nature of the piperazin-2-one ring provides a degree of rigidity, which reduces the conformational flexibility of the molecule. This pre-organization can lower the entropic penalty upon binding to a target, potentially leading to higher affinity.

Chiral Center: The substitution at the C3 position creates a stereocenter, allowing for chiral discrimination at the receptor level, a critical aspect for selectivity and potency. acs.orgnih.gov

Pharmacokinetic Properties: The nitrogen atoms in the piperazine (B1678402) core can be protonated at physiological pH, which can enhance water solubility and bioavailability, key factors in drug development. nih.gov

The development of asymmetric catalytic methods has enabled the synthesis of optically active C3-substituted piperazin-2-ones, providing access to specific enantiomers for biological evaluation. acs.org

Role of the 2-Bromo-benzyl Substituent in Modulating Molecular Interactions

The 2-bromo-benzyl group attached to the C3 position is not a passive component; it actively modulates the molecule's interaction profile through a combination of steric, electronic, and conformational effects.

The introduction of substituents onto a molecule can alter its properties through steric and electronic effects, which are related to the size and electron-donating or -withdrawing nature of the substituent, respectively. nih.govubaya.ac.id

Electronic Effects: The bromine atom is an electron-withdrawing group, which influences the electron density of the benzyl (B1604629) ring. More importantly, as a heavy halogen, bromine can participate in halogen bonding. ump.edu.pl This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a nucleophilic region (like a carbonyl oxygen or a nitrogen atom) in a biological target. acs.orgacs.org This interaction can significantly contribute to binding affinity and selectivity. ump.edu.plnih.gov

Steric Effects: The bromine atom at the ortho position of the benzyl ring introduces significant steric bulk. This can serve two purposes: it can create a steric clash with an undesirable region of a binding pocket to improve selectivity, or it can force the benzyl linker into a specific, more active conformation. uzh.ch The benzyl ring itself provides a large, hydrophobic surface that can engage in favorable van der Waals or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a receptor active site.

Table 1: Physicochemical Effects of Substituents

Substituent Type of Effect Implication for Molecular Interaction
Benzyl Moiety Hydrophobic, Steric Provides a surface for van der Waals and π-π stacking interactions.
Bromine Atom Electronic, Steric Induces a σ-hole for halogen bonding; its size influences conformational preference.

| Piperazin-2-one | H-Bonding, Rigid | Acts as a scaffold and provides key hydrogen bond donor/acceptor sites. |

Conformational Impact of the Benzyl Linker on Scaffold Presentation

The single bond connecting the benzyl group to the piperazinone core allows for rotation, meaning the 2-bromophenyl group can adopt various spatial orientations. libretexts.org However, the presence of the ortho-bromo substituent creates a conformational bias. The steric hindrance between the bromine atom and the piperazinone ring will disfavor certain rotational angles, effectively influencing the preferred three-dimensional arrangement of the entire molecule. This conformational preference is critical as it dictates how the pharmacophoric elements—the halogen bond donor, the hydrophobic phenyl ring, and the hydrogen-bonding piperazinone core—are presented to the biological target.

Stereochemical Effects on Molecular Recognition and Chirality-Dependent Interactions

The carbon atom at position 3 of the piperazin-2-one ring is a chiral center. Consequently, 3-(2-Bromo-benzyl)-piperazin-2-one exists as a pair of enantiomers, (R) and (S). These non-superimposable mirror images will interact differently with the chiral environment of a biological receptor, such as an enzyme or a G-protein coupled receptor. nih.gov

It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different biological activities, potencies, and even metabolic profiles. nih.gov For instance, in a series of related piperazine derivatives, the (-) enantiomer showed substantially higher affinity for both D2 and D3 receptors compared to the (+) enantiomer. nih.gov Similarly, palladium-catalyzed asymmetric synthesis has been used to create highly enantioenriched tertiary piperazin-2-ones, underscoring the importance of accessing single enantiomers for developing medicinally relevant compounds. nih.gov One enantiomer of this compound may fit optimally into the binding site, maximizing favorable interactions, while the other may bind less effectively or even interact with different targets, potentially leading to off-target effects. Therefore, the separation and individual testing of each enantiomer are essential for a complete SAR analysis.

General Design Principles for Modulating Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, halogen bonding)

The rational design of analogs of this compound would involve systematically modifying its structure to optimize key non-covalent interactions.

Table 2: Key Molecular Interactions and Corresponding Structural Features

Interaction Type Structural Contributor(s) Potential Role in Binding
Hydrogen Bonding Piperazin-2-one N-H (donor), C=O (acceptor), N4 (acceptor) Anchoring the ligand in the binding site; ensuring specificity. nih.gov
Hydrophobic Interactions Benzyl ring Enhancing affinity through interactions with nonpolar pockets.
π-π Stacking Benzyl ring Interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

| Halogen Bonding | Bromine atom | Providing a specific, directional interaction with an electron-rich atom (O, N, S) or π-system in the receptor. nih.govnih.gov |

Modifying the substitution pattern on the phenyl ring or altering the piperazinone core can fine-tune these interactions to enhance potency and selectivity. For example, replacing bromine with chlorine or iodine would alter the strength and geometry of the halogen bond. acs.org

Computational SAR Approaches for Library Design and Virtual Screening Methodologies

Computational chemistry provides powerful tools for exploring the SAR of this compound and for designing novel analogs. Virtual screening of large chemical libraries has become a cornerstone of modern drug discovery, allowing for the rapid, cost-effective identification of promising hit compounds. nih.govresearchgate.netescholarship.org

A typical computational workflow might involve:

Ligand-Based Virtual Screening: If other active compounds with a similar mechanism are known, a pharmacophore model can be constructed based on their shared features (hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to search large databases for molecules that match the pharmacophore, such as those containing the piperazin-2-one scaffold. nih.gov

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to predict how molecules from a library would bind to the active site. nih.gov Millions or even billions of compounds from "make-on-demand" virtual libraries can be screened. nih.govchemrxiv.org Compounds are scored based on their predicted binding energy and the quality of their interactions (hydrogen bonds, hydrophobic contacts, halogen bonds).

Hierarchical Screening: An efficient approach combines several methods. A rapid, shape-based screening can first select a subset of molecules from a large database, which are then subjected to more computationally intensive docking simulations. nih.gov

Binding Free Energy Calculations: For the top-ranking hits from docking, more rigorous methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) can be used to refine the prediction of binding affinity. nih.gov

These computational techniques allow researchers to prioritize a manageable number of compounds for synthesis and biological testing, significantly accelerating the drug discovery process.

Advanced Applications and Future Research Directions in Organic and Medicinal Chemistry

Utilization as a Scaffold for Rational Molecular Design

The 3-(2-bromo-benzyl)-piperazin-2-one framework serves as a valuable scaffold in rational molecular design, a strategy that aims to create new molecules with specific biological activities. The design principles of this scaffold are rooted in its ability to present substituents in a well-defined three-dimensional orientation. researchgate.net This structural rigidity is crucial for interacting with the specific binding sites of biological targets like proteins and enzymes. researchgate.net

Key design principles for utilizing this scaffold include:

Privileged Scaffold Concept: The piperazinone core is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural motif that can bind to multiple, unrelated biological targets by presenting different functional groups in specific spatial arrangements.

Structural Simplification and Modification: Researchers can systematically modify the central oxopiperazine scaffold and the benzyl (B1604629) ring to explore how these changes affect interactions with biological targets. researchgate.net This allows for the development of peptidomimetics that can, for example, inhibit protein-protein interactions (PPIs). researchgate.net

Stereochemistry: The chiral center at the 3-position of the piperazinone ring allows for the synthesis of stereoisomers. This is critical as the biological activity of a molecule can be highly dependent on its stereochemistry. Including all possible stereoisomers in screening libraries can provide valuable structure-activity relationship (SAR) data. nih.gov

Functionalization: The bromine atom on the benzyl group provides a reactive handle for further chemical modifications through various cross-coupling reactions. This allows for the introduction of a wide array of substituents to fine-tune the molecule's properties.

Development of Chemical Probes for Investigating Molecular Mechanisms in Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.govscispace.com The development of chemical probes from this compound focuses on creating tools to elucidate molecular mechanisms, rather than on achieving a specific therapeutic outcome. nih.gov

The process of developing chemical probes from this scaffold involves several key steps:

Library Synthesis: A diverse library of compounds is synthesized based on the this compound scaffold. This is often achieved through techniques like diversity-oriented synthesis, which aims to explore novel areas of chemical space. nih.gov

Screening and Hit Identification: The library is then screened against a biological target of interest to identify "hits"—compounds that exhibit a desired biological effect. nih.gov

Mechanism of Action Studies: Once a hit is identified, detailed studies are conducted to understand its precise molecular mechanism of action. nih.gov This can involve a combination of biochemical, biophysical, and cell-based assays.

Probe Optimization: The initial hit is often optimized to improve its potency, selectivity, and other properties required for a high-quality chemical probe. This can involve iterative cycles of chemical synthesis and biological testing. rsc.org

For instance, a chemical probe derived from a similar lactam core was developed to study the link between protein translation and HSF1 activity in cancer cells, providing fundamental insights into cancer biology. nih.gov

Contribution to the Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. magtech.com.cn Conformationally constrained peptidomimetics are particularly valuable as they can lock the molecule into a specific bioactive conformation, leading to increased potency and selectivity. magtech.com.cnnih.gov

The this compound scaffold is an excellent starting point for the synthesis of conformationally constrained peptidomimetics. doi.org The rigid piperazinone ring system restricts the conformational freedom of the molecule, helping to pre-organize it for binding to its target. doi.org

A key strategy involves the synthesis of bicyclic piperazinone derivatives. doi.org These structures are created by forming an additional ring system, further constraining the peptide backbone. doi.org This approach has been successfully used to create peptidomimetics that mimic the structure of α-helices, which are common motifs in protein-protein interactions. cam.ac.uk By replacing key amino acid residues with these constrained scaffolds, researchers can design potent and selective inhibitors of these interactions. cam.ac.uk

Exploration of Novel Reaction Methodologies Utilizing the Compound's Unique Reactivity Profile

The unique reactivity profile of this compound makes it a valuable tool for exploring novel reaction methodologies in organic synthesis. The presence of multiple reactive sites within the molecule allows for a wide range of chemical transformations.

Some examples of reaction methodologies that can be explored using this compound include:

Cross-Coupling Reactions: The bromine atom on the benzyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents at this position.

N-Alkylation and N-Arylation: The secondary amines in the piperazinone ring can be readily functionalized through N-alkylation and N-arylation reactions, providing another point of diversification.

Multicomponent Reactions: The piperazine (B1678402) moiety can participate in multicomponent reactions, allowing for the rapid assembly of complex molecular scaffolds in a single step. researchgate.net

Asymmetric Synthesis: The chiral center at the 3-position can be used to control the stereochemistry of subsequent reactions, enabling the synthesis of enantiomerically pure compounds.

The exploration of these and other reaction methodologies with this compound can lead to the development of new and efficient synthetic routes to a wide range of valuable molecules.

Green Chemistry Aspects in the Synthesis and Derivatization of the Compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itrsc.org The application of these principles to the synthesis and derivatization of this compound is an important area of future research.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. rsc.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. rsc.org For example, performing reactions in water can significantly reduce the environmental impact of a synthesis. rsc.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. This includes the use of recyclable catalysts.

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. rsc.org

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the piperazinone scaffold.

By incorporating these principles, the synthesis and derivatization of this compound can be made more sustainable and environmentally friendly.

Potential Role in Materials Science or Supramolecular Chemistry

While the primary applications of this compound have been in medicinal chemistry, its unique structural features suggest potential roles in materials science and supramolecular chemistry. rsc.org

Supramolecular Chemistry: The ability of the piperazinone ring to participate in hydrogen bonding and other non-covalent interactions makes it a potential building block for the construction of self-assembling supramolecular structures. rsc.org These structures could have applications in areas such as drug delivery, sensing, and catalysis. rsc.orgrsc.org The triazole ring, which can be introduced via "click chemistry" using an azide (B81097) derivative of the scaffold, is known for its diverse supramolecular interactions. rsc.org

Materials Science: Derivatives of this compound could be incorporated into polymers or other materials to impart specific properties. For example, the bromo-benzyl group could be used as a point of attachment for polymerization or for grafting the molecule onto a surface. The resulting materials could have applications in areas such as coatings, films, and functional composites.

Further research is needed to fully explore the potential of this versatile compound in these emerging fields.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-bromo-benzyl)-piperazin-2-one, and how do reaction conditions influence yield and purity?

Basic Research Question The compound is typically synthesized via alkylation of piperazin-2-one with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature (60–80°C), solvent polarity, and stoichiometry. For example, excess alkylating agent may improve yield but risks di-alkylation byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the mono-alkylated product. Purity can be validated using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How can enantioselective synthesis of α-tertiary piperazin-2-one derivatives like this compound be optimized?

Advanced Research Question Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric alkylation or cyclization. Kinetic resolution during ring-closing or dynamic kinetic asymmetric transformation (DYKAT) can enhance enantiomeric excess (ee). For example, using (R)-BINAP with Pd catalysts in Heck-type couplings achieves >90% ee . Monitor stereoselectivity via chiral HPLC (Chiralpak IA column) or polarimetry, and adjust catalyst loading (1–5 mol%) to balance cost and efficiency .

II. Structural and Analytical Methodologies

Q. What crystallographic techniques are recommended for resolving structural ambiguities in brominated piperazin-2-one derivatives?

Basic Research Question Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. Key steps:

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Collect data at 100 K to minimize thermal motion.
  • Refine with anisotropic displacement parameters for Br and N atoms.
    Validate using R-factor (<5%) and residual electron density maps. SHELXTL (Bruker AXS) provides user-friendly interfaces for small-molecule refinement .

Q. How can NMR spectral assignments distinguish regioisomers in bromobenzyl-substituted piperazin-2-ones?

Advanced Research Question

  • ²D NMR (COSY, HSQC): Map coupling between benzylic protons (δ 4.2–4.5 ppm) and adjacent CH₂ groups.
  • NOESY: Identify spatial proximity between the bromobenzyl aromatic protons (δ 7.2–7.6 ppm) and the piperazin-2-one carbonyl (δ 168–170 ppm).
  • ¹³C DEPT-135: Confirm quaternary carbons (e.g., benzyl C-Br at δ 120–125 ppm). Computational tools (Gaussian, DFT) can predict shifts for comparison .

III. Pharmacological Evaluation

Q. What in vitro assays are suitable for assessing the Factor Xa inhibitory activity of this compound derivatives?

Basic Research Question

  • Chromogenic Assay: Measure cleavage of substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) by Factor Xa at 405 nm.
  • IC₅₀ Determination: Pre-incubate compound (0.1–100 µM) with Factor Xa (10 nM) for 10 min before adding substrate. Compare to rivaroxaban as a positive control .
  • Selectivity Screening: Test against related serine proteases (e.g., thrombin, trypsin) to rule off-target effects .

Q. How can contradictory bioactivity data between enzymatic assays and cell-based models be resolved?

Advanced Research Question Discrepancies may arise from:

  • Membrane Permeability: Use logP calculations (e.g., ACD/Labs) or Caco-2 assays to assess cellular uptake.
  • Metabolic Stability: Incubate compound with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Protein Binding: Equilibrium dialysis (plasma proteins) to measure free fraction. Adjust IC₅₀ values using free drug concentrations .

IV. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management: Absorb with vermiculite, collect in sealed containers, and dispose as halogenated waste. Avoid aqueous washes to prevent environmental release .
  • First Aid: For skin contact, rinse with water ≥15 min; for inhalation, move to fresh air and monitor for bronchospasm .

Q. How should stability studies be designed for brominated piperazin-2-ones under varying storage conditions?

Advanced Research Question

  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Analyze degradation products via LC-MS.
  • Long-Term Stability: Store aliquots at –20°C (desiccated) and test monthly for 12 months. Monitor hydrolysis (piperazin-2-one ring opening) and debromination .

Data Interpretation and Optimization

Q. What computational strategies aid in predicting the binding mode of this compound to Factor Xa?

Advanced Research Question

  • Docking (AutoDock Vina): Use the Factor Xa crystal structure (PDB: 2W26) to simulate ligand interactions with S1 (Tyr228) and S4 (Trp215) pockets.
  • MD Simulations (GROMACS): Run 100 ns trajectories to assess stability of bromobenzyl insertion into the hydrophobic cleft. Validate with MM-PBSA binding energy calculations .

Q. How can researchers address low reproducibility in synthetic yields across different batches?

Advanced Research Question

  • DoE (Design of Experiments): Vary parameters (temperature, solvent ratio, catalyst) systematically via software (Minitab) to identify critical factors.
  • In-line Analytics (ReactIR): Monitor reaction progress in real-time to pinpoint incomplete alkylation or side reactions. Optimize quenching conditions (e.g., pH adjustment) to stabilize intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.